benzyl N-(2-propanoylphenyl)carbamate
Description
Properties
Molecular Formula |
C17H17NO3 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
benzyl N-(2-propanoylphenyl)carbamate |
InChI |
InChI=1S/C17H17NO3/c1-2-16(19)14-10-6-7-11-15(14)18-17(20)21-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,18,20) |
InChI Key |
QEGAQHGVLIKYDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(2-propanoylphenyl)carbamate can be achieved through several methods. One common method involves the reaction of benzyl chloroformate with 2-propanoylaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the final product .
Another method involves the use of benzyl isocyanate and 2-propanoylaniline. The reaction is typically carried out in an organic solvent such as dichloromethane, and the product is obtained after purification by column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often involve optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(2-propanoylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may yield benzyl N-(2-propanoylphenyl)amine .
Scientific Research Applications
Benzyl N-(2-propanoylphenyl)carbamate has several scientific research applications, including:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of benzyl N-(2-propanoylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can prevent the enzymes from catalyzing their normal reactions, leading to a decrease in their activity .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups (e.g., fluorine, chlorine): Enhance potency in kinase inhibition (EGFR/HER2) and enzyme selectivity (BChE over AChE) . Bulkier Groups (e.g., bromine, propanoyl): May improve target binding through hydrophobic interactions or steric effects .
- Positional Influence :
Mechanistic Insights
- Kinase Inhibition (EGFR/HER2) : Benzyl carbamates in pyrimidine derivatives (e.g., 2b) exploit hydrophobic pockets in kinase domains, with fluorination (2a) further optimizing binding .
- Cholinesterase Inhibition : Benzyl carbamates with aromatic substituents (e.g., 3-chlorophenyl in Compound 28) enhance BChE affinity, likely via π-π stacking and halogen bonding .
Physicochemical and Pharmacokinetic Considerations
Table 2: Comparative Physicochemical Properties
- Metabolic Stability : Benzyl carbamates generally exhibit slower hydrolysis than alkyl carbamates, prolonging activity .
Q & A
Basic: What synthetic methodologies are optimal for preparing benzyl N-(2-propanoylphenyl)carbamate, and how can reaction conditions be optimized to improve yields?
Answer:
The synthesis typically involves coupling a benzyl carbamate precursor with a 2-propanoylphenyl moiety. Key steps include:
- Carbamate Formation: Reacting 2-propanoylphenylamine with benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine (TEA) or pyridine to form the carbamate bond. Reaction temperatures between 0–25°C and anhydrous conditions (e.g., dichloromethane or THF as solvents) are critical to minimize side reactions .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (e.g., using ethanol/water mixtures) ensures high purity. Yields >80% are achievable with stoichiometric control and inert atmospheres .
Advanced: How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound derivatives?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous stereochemical assignment:
- Data Collection: Use SHELXL for refinement, leveraging high-resolution (<1.0 Å) datasets to model bond lengths, angles, and torsional parameters.
- ORTEP Visualization: ORTEP-III graphical interfaces help interpret thermal ellipsoids and confirm spatial arrangements of the propanoyl and benzyl groups. For example, ’s ¹³C NMR data (δC 153.5 ppm for carbonyl) aligns with crystallographic C=O bond distances (~1.21 Å) .
- Challenges: Twinning or poor crystal quality may require data merging from multiple crystals or computational modeling (e.g., density functional theory) to supplement experimental data .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?
Answer:
- ¹H/¹³C NMR:
- IR: Strong C=O stretches (1680–1750 cm⁻¹) and N-H bends (3300–3500 cm⁻¹) confirm carbamate formation .
- HRMS: Exact mass (e.g., [M+H⁺]⁺) validates molecular formula and detects isotopic patterns for bromine (if present) .
Advanced: How do structural modifications (e.g., halogenation or piperidine substitution) impact the biological activity of benzyl carbamate derivatives?
Answer:
- Halogenation (e.g., bromine at para position): Enhances lipophilicity and binding to hydrophobic enzyme pockets. For example, brominated analogs in show improved inhibition of kinase targets (IC50 reduced by ~40% vs. non-halogenated analogs) .
- Piperidine Substitution: Modulates pharmacokinetics; N-cyclopentyl or N-azabicyclo derivatives ( ) increase metabolic stability by reducing CYP450 oxidation. In vitro assays (e.g., PC-3M prostate cancer cells) show 2-fold higher apoptosis induction compared to unsubstituted analogs .
- Data Contradictions: Some studies report diminished activity with bulkier substituents due to steric hindrance. Cross-validate using molecular docking (AutoDock Vina) and SPR binding assays .
Basic: What are the best practices for analyzing reaction intermediates during the synthesis of benzyl carbamates?
Answer:
- TLC Monitoring: Use silica plates with UV254 indicator. Spotting at 0, 30, 60-minute intervals in hexane:ethyl acetate (3:1) tracks carbamate formation (Rf ~0.5) .
- In Situ FTIR: Monitor carbonyl peak evolution (1680–1750 cm⁻¹) to confirm intermediate conversion .
- Quenching Studies: Halt aliquots at intervals, extract with ethyl acetate, and analyze via LC-MS to detect side products (e.g., hydrolyzed amines or urea byproducts) .
Advanced: How can researchers address discrepancies between computational predictions and experimental data for benzyl carbamate reactivity?
Answer:
- DFT Calculations: Use Gaussian09 to model transition states and compare with experimental activation energies. For example, ’s ruthenium-mediated oxidation pathway may show deviations due to solvent effects not accounted for in gas-phase models .
- Solvent Correction: Apply COSMO-RS to adjust for solvation energies in polar aprotic solvents (e.g., DMF), which stabilize carbamate intermediates better than non-polar media .
- Validation: Cross-check with kinetic isotope effects (KIE) or Hammett plots to reconcile computational vs. experimental rate constants .
Basic: What safety and handling protocols are essential for working with benzyl carbamate derivatives?
Answer:
- Toxicity: Carbamates may inhibit acetylcholinesterase. Use PPE (gloves, goggles) and work in fume hoods .
- Storage: Store at –20°C under nitrogen to prevent hydrolysis. Desiccate to avoid moisture-induced degradation .
- Waste Disposal: Neutralize with dilute HCl (pH <3) before incineration to break carbamate bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
